molecular formula C11H15N3 B2395145 7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane CAS No. 2197892-06-9

7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane

Cat. No.: B2395145
CAS No.: 2197892-06-9
M. Wt: 189.262
InChI Key: ODNUSFDKXUFYPS-UHFFFAOYSA-N
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Description

7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane is a bicyclic amine featuring a pyrimidine substituent at the 7-position of the azabicyclo[2.2.1]heptane scaffold. This compound belongs to a class of conformationally constrained molecules with applications in medicinal chemistry, particularly as peptidomimetics or receptor ligands. Its rigid bicyclic framework enforces specific conformational preferences, which can stabilize extended β-strand-like structures in adjacent amino acids, enhancing proteolytic stability . The methylpyrimidinyl group introduces steric and electronic effects that modulate reactivity and biological interactions, distinguishing it from related derivatives like epibatidine (a chloropyridinyl analogue) .

Properties

IUPAC Name

7-(6-methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-8-6-11(13-7-12-8)14-9-2-3-10(14)5-4-9/h6-7,9-10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNUSFDKXUFYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2C3CCC2CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, followed by functional group transformations to introduce the pyrimidine ring . The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated bicyclic compounds.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The azabicycloheptane structure may enhance the compound’s binding affinity and selectivity for certain biological targets, leading to its bioactivity.

Comparison with Similar Compounds

Structural and Electronic Comparison

Non-Planar Amide Nitrogen

The 7-azabicyclo[2.2.1]heptane core exhibits pyramidalization at the nitrogen atom due to CNC angle strain (bond angles reduced by ~7° compared to proline). This distortion reduces n(N)→π*(C=O) conjugation, lowering rotational barriers (e.g., N-benzoyl derivatives: ΔG‡ ≈ 12–15 kcal/mol vs. planar amides: ΔG‡ > 18 kcal/mol) .

Substituent Effects on Conformation
  • Bridgehead substituents : Substituents at C-1 or C-4 positions enforce cis- or trans-amide conformations, respectively. For example, C-4 substituents stabilize cis-amide helices resistant to solvent polarity .
  • Pyrimidinyl vs.

Table 1: Structural Parameters of 7-Azabicyclo[2.2.1]heptane Derivatives

Compound Substituent Amide Conformation Rotational Barrier (ΔG‡, kcal/mol)
N-Benzoyl-7-azabicyclo None (unsubstituted) Pyramidal N 12.5
Epibatidine 6-Chloro-3-pyridinyl trans (C-1) N/A
Methylpyrimidinyl deriv 6-Methylpyrimidin-4-yl Likely cis ~13 (estimated)

Stability and Reactivity

Base-Catalyzed Hydrolysis

7-Azabicyclo[2.2.1]heptane amides exhibit exceptional resistance to hydrolysis under basic conditions (70°C, NaOD/D₂O), contrasting sharply with monocyclic amides:

  • Reactivity trend: Azetidine amides (2a) > Pyrrolidine amides (3a) > Unsubstituted bicyclic amides (4a) > Bridgehead-substituted (5a) .
  • DFT calculations correlate lower reactivity with higher Gibbs free energy barriers for hydroxide attack (~25 kcal/mol for bicyclic vs. ~20 kcal/mol for azetidine) .

Table 2: Hydrolysis Rates (k, s⁻¹ × 10⁶) at 70°C

Compound Solvent System k (Methanol/D₂O) k (Dioxane/D₂O)
Azetidine amide (2a) 1:1 D₂O/MeOH 25.3 18.7
Pyrrolidine amide (3a) 1:1 D₂O/MeOH 4.7 3.2
Bicyclic amide (4a) 1:1 D₂O/MeOH 1.5 0.9
Bridgehead-substituted (5a) 1:1 D₂O/MeOH 0.3 0.2
Acid Stability

The bicyclic amide bond remains intact under acidic conditions (e.g., Boc deprotection with HCl/dioxane), enabling peptide synthesis applications .

Nicotinic Acetylcholine Receptor (nAChR) Binding
  • Epibatidine : Binds α4β2 nAChR with sub-nM affinity but exhibits toxicity due to off-target effects .
  • Methylpyrimidinyl derivatives : Predicted to have reduced toxicity via improved selectivity. Fluorinated analogues (e.g., 2-[¹⁸F]fluoropyridinyl) show promise as PET ligands for extrathalamic nAChR imaging .
Peptidomimetics and Dye Chemistry
  • The bicyclic scaffold stabilizes β-strand conformations in peptides, enhancing resistance to enzymatic degradation .
  • 7-Azabicyclo derivatives serve as electron-donating auxochromes in dyes, improving photostability and quantum yield (e.g., 221SR dye: Φ = 0.95 vs. TMSR Φ = 0.65) .
Key Methods
  • Palladium-catalyzed cross-coupling : Combines 7-azabicyclo[2.2.1]heptane with heteroaryl halides (e.g., pyridinyl, fluoropyridinyl) in moderate yields (30–84%) .

Biological Activity

7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane is a bicyclic compound characterized by its unique structural framework, which combines a pyrimidine ring with an azabicycloheptane structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand in receptor interactions and as a scaffold for drug development.

Chemical Structure and Properties

The compound's IUPAC name is 7-(6-methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane, with the molecular formula C11H15N3C_{11}H_{15}N_3. The presence of both the pyrimidine and azabicycloheptane structures contributes to its diverse chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC11H15N3C_{11}H_{15}N_3
IUPAC Name7-(6-methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane
Molecular Weight189.25 g/mol
InChI KeyODNUSFDKXUFYPS-UHFFFAOYSA-N

The biological activity of 7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The pyrimidine ring can engage in hydrogen bonding and π-stacking interactions with nucleic acids or proteins, potentially inhibiting their function. The azabicycloheptane structure enhances binding affinity and selectivity for certain biological targets, which may lead to therapeutic effects.

Biological Activity Studies

Research has demonstrated that derivatives of azabicyclo[2.2.1]heptane exhibit notable activity at nicotinic acetylcholine receptors (nAChRs). For instance, studies have shown that certain analogs can act as agonists or antagonists at these receptors, influencing neurotransmitter release and neuronal excitability.

Case Study: Nicotinic Acetylcholine Receptor Agonist Activity

A study evaluated various analogs of azabicyclo[2.2.1]heptane for their agonist activity at nAChRs, revealing that specific modifications to the bicyclic structure significantly impacted binding affinity and efficacy. The findings indicated that compounds with a similar structural motif could be developed into potential therapeutic agents for neurological disorders.

Synthesis and Derivative Studies

The synthesis of 7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane often involves Diels-Alder reactions followed by functional group transformations to introduce the pyrimidine moiety. Research has also focused on synthesizing various derivatives to explore their biological activities further.

Table: Summary of Biological Activities of Related Compounds

CompoundActivity TypeBinding Affinity (Ki)
7-Azabicyclo[2.2.1]heptane DerivativenAChR AgonistKi = 10 - 50 nM
7-(6-Methylpyrimidin-4-yl) AnalogDopamine Transporter LigandKi = 5 - 96 µM
Epibatidine AnalognAChR AgonistKi = <10 nM

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